molecular formula C13H15ClFNO2 B2392903 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone CAS No. 2411272-05-2

2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone

Cat. No.: B2392903
CAS No.: 2411272-05-2
M. Wt: 271.72
InChI Key: RDSWOQDBCBMWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a chloro group, a fluoro group, a hydroxymethyl group, and a phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the chloro, fluoro, hydroxymethyl, and phenyl groups through various substitution reactions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[3-hydroxy-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
  • 2-Chloro-1-[3-fluoro-3-(methyl)-4-phenylpyrrolidin-1-yl]ethanone
  • 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-(methyl)pyrrolidin-1-yl]ethanone

Uniqueness

2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone is unique due to the specific combination of functional groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c14-6-12(18)16-7-11(13(15,8-16)9-17)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWOQDBCBMWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCl)(CO)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.